Bicyclo[4.1.0]heptane-2-carbonitrile
CAS No.: 1781586-03-5
Cat. No.: VC5333374
Molecular Formula: C8H11N
Molecular Weight: 121.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781586-03-5 |
|---|---|
| Molecular Formula | C8H11N |
| Molecular Weight | 121.183 |
| IUPAC Name | bicyclo[4.1.0]heptane-2-carbonitrile |
| Standard InChI | InChI=1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2 |
| Standard InChI Key | KHZRHCLYWZAFMT-UHFFFAOYSA-N |
| SMILES | C1CC2CC2C(C1)C#N |
Introduction
Structural and Molecular Characteristics
Bicyclo[4.1.0]heptane-2-carbonitrile (C₈H₁₁N, MW 121.18 g/mol) consists of a seven-membered bicyclic system with a nitrile substituent. Key structural identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| IUPAC Name | Bicyclo[4.1.0]heptane-2-carbonitrile | |
| SMILES | N#CC1C2CC2CCC1 | |
| InChIKey | NIIWLSWKAYKYBP-UHFFFAOYSA-N | |
| Molecular Formula | C₈H₁₁N |
The bicyclo[4.1.0]heptane framework imposes significant ring strain, which influences its chemical reactivity and stability. X-ray crystallography of derivatives confirms the fused ring geometry, with bond lengths and angles consistent with strained bicyclic systems .
Synthesis and Preparation
Photorearrangement Methodology
The primary synthetic route involves the ultraviolet irradiation of bicyclo[2.2.1]heptene-2-carbonitrile (I), yielding bicyclo[4.1.0]hept-2-ene-1-carbonitrile (II) as the major product (20:1 ratio) alongside tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile (III) :
Key Conditions:
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Solvent: Hexane
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Light Source: Medium-pressure mercury arc lamp
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Reaction Time: 48 hours
This method avoids transition-metal catalysts, aligning with green chemistry principles .
Alternative Routes
While direct synthesis protocols are less documented, related bicyclo[4.1.0]heptane derivatives are synthesized via Simmons-Smith cyclopropanation or dehydrohalogenation of halogenated precursors . For example:
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Cyclopropanation: Reaction of cyclohexene derivatives with diiodomethane and Zn/Cu.
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Nitrile Introduction: Cyanation of bicyclo[4.1.0]heptane halides using CuCN or Pd-catalyzed cross-coupling.
Physical and Spectral Properties
Limited experimental data are available, but inferences can be drawn from analogous compounds:
Chemical Reactivity and Applications
Photochemical Rearrangements
The compound undergoes sigmatropic shifts under UV light, forming tricyclic derivatives. For example, irradiation yields tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile via 1,3-hydrogen shifts .
Functional Group Transformations
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Reduction: LiAlH₄ reduces the nitrile to an amine, forming bicyclo[4.1.0]heptan-2-amine .
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Oxidation: MnO₂ oxidizes the cyclopropane ring, yielding ketone derivatives .
Synthetic Utility
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Pharmaceutical Intermediates: Used in synthesizing LPA receptor antagonists (e.g., WO2020257135A1) .
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Material Science: Strain-release agents in polymer cross-linking .
| Hazard Statement | Precautionary Measure | Reference |
|---|---|---|
| H315 (Skin irritation) | Wear protective gloves | |
| H319 (Eye irritation) | Use eye protection | |
| H335 (Respiratory irritation) | Use in ventilated areas |
Storage recommendations include refrigeration in airtight containers to prevent degradation .
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